Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a synthetic small molecule classified as a positive allosteric modulator of small conductance calcium-activated potassium (SK) channels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These channels, particularly subtypes SK2 and SK3, play crucial roles in regulating cellular excitability across various tissues, including neurons, smooth muscle, and endothelial cells. [, , , , , , , , ] CyPPA enhances the activity of SK channels by increasing their sensitivity to intracellular calcium, leading to enhanced potassium efflux and membrane hyperpolarization. [, , , , , ] This modulation of SK channel activity makes CyPPA a valuable tool in scientific research, particularly in investigating the physiological and pathological roles of SK channels in different organ systems.
Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine, commonly referred to as CyPPA, is a synthetic compound recognized for its role as a positive modulator of small conductance calcium-activated potassium channels, specifically targeting the SK2 and SK3 subtypes. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in neurological conditions and its ability to influence neuronal excitability and neurotransmitter release.
CyPPA was first characterized in a study by Hougaard et al. in 2007, where it was identified as a selective positive gating modulator of SK3 channels, with notable effects on dopaminergic neurons. It is classified under small conductance calcium-activated potassium channel modulators and is particularly significant for its subtype selectivity, favoring SK3 over SK2 and other channels .
The synthesis of CyPPA involves several chemical steps that typically include the formation of a piperidine ring followed by the introduction of specific functional groups to achieve the desired pharmacological properties. The synthetic pathway generally includes:
The molecular structure of CyPPA can be described by its chemical formula and a molecular weight of approximately 260.35 g/mol. The structural representation reveals:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its binding interactions with target proteins .
CyPPA undergoes various chemical reactions in biological systems, primarily involving:
In vitro studies demonstrate that CyPPA effectively alters channel conductance properties without significantly affecting other ion channels, highlighting its specificity .
CyPPA operates through a mechanism that enhances the activity of small conductance calcium-activated potassium channels by stabilizing their open states in the presence of calcium ions. Key points include:
Experimental data indicate that CyPPA significantly reduces spontaneous dopamine release and counters hyperactivity induced by stimulants like methylphenidate .
CyPPA exhibits several notable physical and chemical properties:
These properties are critical for determining the efficacy and safety profile of CyPPA in therapeutic contexts .
CyPPA has several promising applications in scientific research:
The pharmacological landscape of KCa2/SK channels evolved through distinct phases, beginning with the discovery of apamin, a neurotoxic peptide from bee venom that selectively blocks KCa2 channels through pore occlusion. This foundational toxin (IC₅₀ ≈ 0.1-10 nM depending on subtype) revealed the existence of SK channels decades before their molecular identification but offered no subtype selectivity. The subsequent identification of 1-EBIO (1-ethyl-2-benzimidazolinone) in the 1990s marked the first small-molecule KCa2 channel activator, but its low potency (EC₅₀ ≈ 300-700 μM) and activity across all KCa2 subtypes and KCa3.1 limited its therapeutic utility and research applications [1] [7].
The early 2000s witnessed significant advances with the development of NS309, a potent pan-KCa2/3 activator (EC₅₀ ≈ 10-20 nM for KCa3.1; ≈600 nM for KCa2.x). However, its off-target effects, including blockade of cardiac human ether-à-go-go-related gene (hERG) potassium channels at 1 μM, precluded in vivo use. This period also saw the emergence of negative gating modulators (e.g., NS8593) that right-shifted calcium sensitivity. These developments highlighted a critical gap: the absence of subtype-selective positive modulators to dissect individual KCa2 channel contributions to neuronal circuits and disease processes. The KCa2 channel family's molecular identification (KCa2.1/KCNN1, KCa2.2/KCNN2, KCa2.3/KCNN3) further underscored the need for precision pharmacology to address their differential CNS expression patterns and physiological functions [1] [7] [10].
Table 1: Evolution of KCa2 Channel Pharmacology Leading to CyPPA Development
Compound | Year Identified | Selectivity Profile | Key Limitations |
---|---|---|---|
Apamin | 1970s | Pan-KCa2 blocker | Peptide toxin; non-subtype selective |
1-EBIO | 1990s | Pan-KCa2/3 activator | Low potency (high μM EC₅₀); non-selective |
NS309 | Early 2000s | Pan-KCa2/3 activator | hERG blockade; short half-life |
CyPPA | 2007 | KCa2.2/2.3 selective activator | Inactive on KCa2.1/KCa3.1 |
CyPPA emerged from a rational drug design approach aimed at addressing the selectivity limitations of earlier KCa2 activators. First characterized pharmacologically by Hougaard et al. (2007), CyPPA was identified through systematic screening of pyrimidine derivatives for their ability to enhance KCa2 channel currents without affecting related potassium channels. Electrophysiological characterization revealed CyPPA's unprecedented selectivity profile: it potentiated KCa2.2 and KCa2.3 channels with EC₅₀ values of 14 μM and 5.6 μM, respectively, while exhibiting no activity on KCa2.1 or KCa3.1 channels even at concentrations exceeding 100 μM. This >20-fold selectivity established CyPPA as the first pharmacological tool to discriminate between KCa2 channel subtypes [4] [7].
Mechanistically, CyPPA functions as a positive gating modulator that shifts the calcium sensitivity of KCa2.2 and KCa2.3 channels toward lower calcium concentrations. Unlike pore openers, CyPPa exerts its effects by stabilizing the open conformation of the channel-calmodulin complex rather than altering calmodulin's intrinsic calcium affinity. Single-channel recordings demonstrated that CyPPA primarily reduces deactivation time constants, prolonging channel openings after intracellular calcium transients subside. This results in enhanced medium afterhyperpolarization (mAHP) in neurons, translating into reduced firing frequency without affecting action potential waveform—a key distinction from broad-spectrum potassium channel openers that cause neuronal silencing [7].
The structural determinants of CyPPA's selectivity were elucidated through chimeric channel studies, which identified the transmembrane domains (particularly S5 and S6 helices) and extracellular loops as critical for compound binding. Molecular docking simulations suggest that CyPPA's pyrimidinamine core interacts with hydrophobic residues in the channel's voltage-sensing domain (VSD), while its cyclohexyl group extends into a subtype-specific cavity near the pore domain. This binding mode differs fundamentally from that of non-selective activators like 1-EBIO, which interact primarily with the calmodulin-binding domain [7].
Table 2: Electrophysiological and Pharmacological Profile of CyPPA
Parameter | KCa2.2 (SK2) | KCa2.3 (SK3) | KCa2.1 (SK1) | KCa3.1 (IK) |
---|---|---|---|---|
EC₅₀ | 14 μM | 5.6 μM | >100 μM (inactive) | >100 μM (inactive) |
Maximal Current Enhancement | 250 ± 15% | 280 ± 20% | No effect | No effect |
Calcium Sensitivity Shift | 2.3-fold leftward | 2.8-fold leftward | None | None |
Deactivation Time Constant | Reduced by 65% | Reduced by 72% | No change | No change |
Molecular Target Domains | S5-S6 linker, VSD | S5-S6 linker, VSD | Non-responsive | Non-responsive |
CyPPA has emerged as a critical translational tool for elucidating the therapeutic potential of KCa2.2/2.3 activation in neurodegenerative disorders. Electrophysiological studies utilizing CyPPA revealed that KCa2.2 and KCa2.3 channels regulate neuronal excitability in disease-relevant brain regions, including cerebellar Purkinje cells, hippocampal neurons, and substantia nigra dopaminergic neurons. In ataxia models, CyPPA administration (10-30 mg/kg) significantly improved motor coordination in episodic ataxia type 2 (EA2) and spinocerebellar ataxia type 2 (SCA2) mice by restoring the regularity of Purkinje cell firing. This effect stems from CyPPA's ability to enhance the slow afterhyperpolarization that governs interspike intervals in these pacemaker neurons, counteracting the irregular bursting patterns characteristic of ataxia [1] [7].
In Alzheimer's disease (AD) research, CyPPA has demonstrated dual protective mechanisms. In neurons, it reduces amyloid-β-induced hyperexcitability by enhancing mAHP, thereby decreasing aberrant network synchronization. Simultaneously, in microglia, CyPPA suppresses the pro-inflammatory phenotype by modulating calcium signaling pathways. Microglia express predominantly KCa2.3 channels, whose activation by CyPPA reduces lipopolysaccharide (LPS)-induced production of neurotoxic factors, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This occurs through attenuation of p38-mitogen-activated protein kinase (MAPK) activation without affecting nuclear factor-kappa B (NF-κB) translocation, indicating a selective anti-inflammatory mechanism [1] [9].
For Parkinson's disease (PD), CyPPA's activation of KCa2.3 channels in dopaminergic neurons of the substantia nigra pars compacta reduces mitochondrial oxidative stress and α-synuclein aggregation. Additionally, in vascular dementia models, CyPPA enhances cerebral blood flow via endothelial KCa2.3 activation, improving perfusion in hippocampal and cortical regions vulnerable to hypoxic-ischemic injury. This vascular effect is particularly relevant given the growing recognition of blood-brain barrier (BBB) dysfunction in neurodegenerative diseases, where endothelial KCa2.3 channels regulate tight junction integrity and prevent paracellular leakage [8] [9].
Table 3: CyPPA in Neurodegenerative Disease Mechanisms and Research Applications
Disease Context | Target Cell Types | Observed Effects of CyPPA | Proposed Mechanisms |
---|---|---|---|
Ataxia | Cerebellar Purkinje neurons | Improved motor coordination in EA2/SCA2 models | Restoration of regular pacemaker firing; reduced burst discharges |
Alzheimer's Disease | Neurons and microglia | Reduced Aβ hyperexcitability; suppressed neuroinflammation | Enhanced mAHP; decreased p38-MAPK activation; reduced NO/TNF-α release |
Parkinson's Disease | Substantia nigra dopaminergic neurons | Protection against oxidative stress and α-synuclein toxicity | Mitochondrial stabilization; reduced calcium overload |
Vascular Dementia | Brain endothelial cells | Improved cerebral perfusion; reduced BBB leakage | Endothelial hyperpolarization; enhanced cerebral blood flow |
Beyond these established mechanisms, CyPPA has facilitated investigations into novel therapeutic paradigms. In amyotrophic lateral sclerosis (ALS) models, KCa2.3 activation preserves motor neuron function by counteracting glutamate excitotoxicity, mirroring effects observed with the clinically approved drug riluzole (a weaker KCa activator). Furthermore, in Huntington's disease, CyPPA-mediated enhancement of striatal medium spiny neuron mAHP improves motor coordination and delays symptom progression in R6/2 transgenic mice. These findings collectively establish CyPPA as more than a research tool—it represents a proof-of-concept therapeutic that continues to validate KCa2.2/2.3 channels as targets for neurodegenerative conditions characterized by neuronal hyperexcitability, calcium dysregulation, and neuroinflammation [1] [9].
The ongoing development of second-generation analogs like NS13001 (improved brain penetration) builds upon CyPPA's pharmacological foundation. As these compounds advance toward clinical evaluation, CyPPA remains indispensable for preclinical target validation studies requiring precise discrimination between KCa2 channel subtypes. Its enduring legacy lies in transforming our understanding of how selective ion channel modulation can correct pathogenic electrophysiological signatures across diverse neurodegenerative conditions [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7